Product packaging for 1-[4-(1-Hydroxyethyl)phenyl]ethanol(Cat. No.:CAS No. 6781-43-7)

1-[4-(1-Hydroxyethyl)phenyl]ethanol

Cat. No.: B11983669
CAS No.: 6781-43-7
M. Wt: 166.22 g/mol
InChI Key: BHCGGVIVFXWATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-[4-(1-Hydroxyethyl)phenyl]ethanol is a chemical compound offered for research and development purposes. It is supplied with the understanding that it will be used solely for industrial and scientific research applications . This product is designated as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) for safe handling and storage guidelines . Specific data on its physical properties, mechanism of action, and detailed research applications are subject to further scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B11983669 1-[4-(1-Hydroxyethyl)phenyl]ethanol CAS No. 6781-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6781-43-7

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-[4-(1-hydroxyethyl)phenyl]ethanol

InChI

InChI=1S/C10H14O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8,11-12H,1-2H3

InChI Key

BHCGGVIVFXWATI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)O)O

Origin of Product

United States

Synthetic Methodologies and Pathway Development

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing 1-[4-(1-Hydroxyethyl)phenyl]ethanol often involve the reduction of a corresponding ketone precursor, leading to a racemic product. These routes are typically characterized by their straightforward reaction conditions and the use of readily available reducing agents.

Racemic Preparations through Reduction Reactions

The synthesis of racemic 1-phenylethanol (B42297), a structurally similar compound, is commonly achieved through the reduction of acetophenone (B1666503). researchgate.net A standard laboratory procedure involves the use of sodium borohydride (B1222165) in a solvent such as methanol (B129727). scielo.br In this reaction, acetophenone is dissolved in methanol at a low temperature (0 °C), and sodium borohydride is added in portions. scielo.br The borohydride provides a source of hydride ions (H-), which attack the electrophilic carbonyl carbon of the acetophenone, leading to the formation of the corresponding alcohol. This method is efficient for producing a racemic mixture of the alcohol, where both the (R) and (S) enantiomers are formed in approximately equal amounts.

Catalytic Hydrogenation Strategies for Aryl Ketone Precursors

Catalytic hydrogenation represents another significant strategy for the synthesis of this compound from aryl ketone precursors. This method involves the use of hydrogen gas in the presence of a metal catalyst to reduce the carbonyl group. For instance, 4-acetoxyacetophenone can be hydrogenated to 4-acetoxyphenyl methylcarbinol. This reaction can be performed "neat" (without a solvent) by heating the substrate at temperatures between 54°C and 120°C with a stoichiometric excess of hydrogen and a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. google.com The resulting 4-acetoxyphenyl methylcarbinol can then be hydrolyzed to yield this compound.

The catalytic hydrogenation of acetophenone to 1-phenylethanol has also been studied extensively, with various catalysts being developed to improve efficiency and selectivity. chemrxiv.orgresearchgate.net For example, non-noble metal catalysts, such as nickel supported on graphene, have been shown to be effective for the hydrogenation of acetophenone in a flow reactor, achieving high conversion rates. chemrxiv.org Silver-incorporated octahedral molecular sieve (Ag-OMS-2) catalysts have also demonstrated high activity and selectivity for the hydrogenation of acetophenone to 1-phenylethanol. researchgate.net

Table 1: Catalytic Hydrogenation of Aryl Ketone Precursors

Precursor Catalyst Conditions Product Reference
4-Acetoxyacetophenone Pd/C or Raney Nickel 54-120°C, H₂ pressure 4-Acetoxyphenyl methylcarbinol google.com
Acetophenone Ni-supported graphene Flow reactor 1-Phenylethanol chemrxiv.org
Acetophenone Ag-OMS-2 160°C, 10 atm H₂ 1-Phenylethanol researchgate.net

Multi-step Reaction Sequences for Compound Assembly

The synthesis of this compound can also be accomplished through multi-step reaction sequences that involve the assembly of the molecule from simpler starting materials. A common starting material is phenol, which can be acylated with acetic anhydride (B1165640) via a Friedel-Crafts reaction or a Fries rearrangement to produce 4-hydroxyacetophenone. google.comchemicalbook.com This intermediate is then reduced to yield this compound. The reduction of 4-hydroxyacetophenone can be achieved using various reducing agents, including those used for direct ketone reductions.

These multi-step syntheses allow for the construction of the target molecule from readily available precursors and offer opportunities to introduce specific functional groups at various stages of the synthesis. libretexts.org The development of one-pot, multi-step syntheses, where sequential reactions are carried out in a single reaction vessel, is an area of active research aimed at improving efficiency and reducing waste. nih.gov

Enantioselective Synthesis Techniques

The production of enantiomerically pure forms of this compound is of significant interest, particularly for applications in the pharmaceutical and fine chemical industries. This has led to the development of various enantioselective synthesis techniques.

Asymmetric Reduction of Prochiral Acetophenone Derivatives

Asymmetric reduction of prochiral acetophenone derivatives is a powerful strategy for obtaining enantiomerically enriched alcohols. This can be achieved using biocatalysts, such as enzymes, or chiral chemical catalysts. For example, the NADPH-dependent (S)-carbonyl reductase II from Candida parapsilosis can catalyze the reduction of 2-hydroxyacetophenone (B1195853) to (S)-1-phenyl-1,2-ethanediol. researchgate.net While the wild-type enzyme shows low yield for the reduction of acetophenone itself, site-directed mutagenesis has been used to create variants with improved activity and enantioselectivity. researchgate.netresearchgate.net

Whole-cell biocatalysis using microorganisms such as Rhodotorula glutinis has also been successfully employed for the asymmetric reduction of acetophenone and its analogues. nih.gov Immobilized cells of R. glutinis can be used repeatedly in batch processes to produce chiral alcohols with high enantiopurity (>99% ee for the (S)-enantiomer). nih.gov

Table 2: Asymmetric Reduction of Prochiral Acetophenone Derivatives

Substrate Catalyst/Biocatalyst Product Enantiomeric Excess (ee) Reference
2-Hydroxyacetophenone (S)-carbonyl reductase II (Candida parapsilosis) (S)-1-phenyl-1,2-ethanediol 100% researchgate.net
Acetophenone Immobilized Rhodotorula glutinis cells (S)-1-phenylethanol >99% nih.gov

Development and Application of Chiral Catalysts

The development of chiral catalysts for the enantioselective reduction of ketones is a major focus in asymmetric synthesis. wikipedia.org Oxazaborolidine catalysts, often generated in situ from a chiral lactam alcohol and borane, are effective for the reduction of various prochiral ketones with high enantioselectivity. organic-chemistry.org This method offers the advantage of mild reaction conditions and the use of inexpensive reagents. organic-chemistry.org

Transition metal complexes with chiral ligands are also widely used. For instance, ruthenium complexes with chiral diphosphine and diamine ligands, such as those derived from BINAP and DPEN, have shown high catalytic activity and enantioselectivity in the hydrogenation of ketones. nih.gov These catalysts can operate under neutral to slightly acidic conditions, making them suitable for a broad range of substrates. nih.gov The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst derived from proline, is another reliable method for the enantioselective reduction of ketones. youtube.com

Table 3: Chiral Catalysts for Enantioselective Ketone Reduction

Catalyst Type Chiral Source Application Reference
Oxazaborolidine Chiral lactam alcohol Asymmetric reduction of prochiral ketones organic-chemistry.org
Ruthenium Complex Chiral diphosphine and diamine ligands (e.g., BINAP/DPEN) Asymmetric hydrogenation of ketones nih.gov
Oxazaborolidine (CBS Catalyst) Proline Enantioselective reduction of ketones youtube.com

Biocatalytic Transformations for Stereospecific Production

Biocatalysis has emerged as a powerful tool for the stereospecific synthesis of chiral alcohols, offering high selectivity under mild reaction conditions. Enzymes, in particular, can differentiate between enantiotopic positions or groups in a prochiral substrate to yield optically active products.

One notable method involves the enzymatic hydroxylation of 4-ethylphenol (B45693). The flavin-dependent enzyme vanillyl alcohol oxidase (VAO) has been utilized for the stereoselective hydroxylation of 4-ethylphenol to produce (R)-1-[4-(1-hydroxyethyl)phenyl]ethanol. researchgate.net The proposed mechanism involves the binding of 4-ethylphenol in its phenolate (B1203915) form within the enzyme's active site, followed by hydride transfer from the Cα of the ethyl group to the FAD cofactor. A subsequent nucleophilic attack by a water molecule, activated by an aspartate residue (Asp-170), on the resulting para-quinone methide intermediate yields the (R)-alcohol. researchgate.net Optimization of this process, including the use of an oxygen atmosphere and the addition of acetone (B3395972) to improve substrate and oxygen solubility, has enabled the synthesis on a multigram scale. Under these optimized conditions, a 36% isolated yield of (R)-1-[4-(1-hydroxyethyl)phenyl]ethanol with a high enantiomeric excess of 97% has been achieved. researchgate.net However, the process is accompanied by the formation of side products, including the (S)-enantiomer and 4-vinylphenol (B1222589). researchgate.net

Conversely, the (S)-enantiomer can be preferentially synthesized using a different enzyme system. The hydroxylation of 4-ethylphenol catalyzed by p-cresol (B1678582) methylhydroxylase (PCMH), either from whole cells of Pseudomonas putida or as a highly purified enzyme, produces optically active this compound. nih.gov Analysis of the product revealed a predominance of the (S)-(-)-isomer, constituting 69.5% of the mixture when using P. putida and 65.6% with the purified enzyme. nih.gov This demonstrates that the choice of biocatalyst is a critical determinant of the stereochemical outcome of the hydroxylation reaction.

Table 1: Biocatalytic Production of this compound

Enzyme/Microorganism Substrate Product Configuration Enantiomeric Excess (ee) / Isomer Ratio Isolated Yield Reference
Vanillyl Alcohol Oxidase (VAO) 4-Ethylphenol (R) 97% ee 36% researchgate.net
Pseudomonas putida (contains PCMH) 4-Ethylphenol (S) 69.5% (S)-isomer Not Reported nih.gov
Purified p-Cresol Methylhydroxylase (PCMH) 4-Ethylphenol (S) 65.6% (S)-isomer Not Reported nih.gov

Employment of Chiral Auxiliaries in Synthetic Schemes

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis for creating enantiomerically pure compounds. Common chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and derivatives of amino acids or natural products like menthol. nih.govnih.gov These are typically employed in reactions such as diastereoselective alkylations, aldol (B89426) reactions, or reductions of prochiral ketones.

A general approach for the synthesis of a chiral alcohol like this compound using a chiral auxiliary would involve attaching the auxiliary to a precursor molecule, for example, by forming a chiral ester or amide. This would be followed by a diastereoselective reaction, such as the reduction of a ketone functionality, where the steric and electronic properties of the auxiliary would favor the approach of a reagent from one face of the molecule over the other. The final step would be the removal of the auxiliary to yield the enantiomerically enriched target alcohol.

Despite the widespread use of chiral auxiliaries in asymmetric synthesis, a review of the scientific literature did not yield specific examples of this methodology being applied to the synthesis of this compound. While the principles of chiral auxiliary-controlled reactions are well-established for a vast number of transformations, their documented application for inducing stereoselectivity in this particular diol appears to be limited.

Stereochemical Principles and Enantiomeric Resolution

Enantiomeric and Diastereomeric Forms of 1-[4-(1-Hydroxyethyl)phenyl]ethanol

This compound possesses two chiral centers, which are carbon atoms attached to four different groups. mdpi.com This structural feature gives rise to the possibility of multiple stereoisomers. Specifically, the presence of two chiral centers means that the compound can exist as enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com For a molecule with two chiral centers, there are two pairs of enantiomers. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. masterorganicchemistry.com In the case of this compound, with its two chiral centers, there are two possible diastereomeric forms. These arise from the different spatial arrangements of the hydroxyl groups at each chiral center.

The different stereoisomers of a molecule can have distinct biological activities and physical properties. For instance, the enantiomers of 1-phenylethanol (B42297), a related compound, are known to have different odors. aiche.org This underscores the importance of understanding and being able to separate the different stereoisomeric forms of chiral compounds like this compound.

Chiral Separation Methodologies

The separation of stereoisomers from a mixture, a process known as resolution, is a critical task in chemistry, particularly in the pharmaceutical and fine chemical industries. Several methodologies have been developed for this purpose.

Chromatographic Enantiomer Resolution (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are powerful tools for the separation of enantiomers. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose. These methods rely on the use of a chiral stationary phase (CSP), which is a material that is itself chiral. mdpi.comkhanacademy.org The principle behind this separation is that the two enantiomers of a racemic mixture will interact differently with the chiral stationary phase, leading to different retention times and thus, their separation.

For example, the enantiomers of the related compound 1-phenylethanol have been successfully separated using HPLC with a Chiralcel OB column. nih.gov Similarly, gas chromatography with a chiral column, such as an Astec/Supelco B-DM column, has been employed for the chiral separation of 1-phenylethanol. chromforum.org The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation. Common CSPs are often based on cellulose (B213188) derivatives like Chiralcel OD, and eluents such as hexane, ethanol, and methanol (B129727) are frequently used. mdpi.com

Chromatographic Conditions for Chiral Separation of Related Compounds
CompoundTechniqueChiral Stationary PhaseMobile Phase/Carrier GasDetection
1-PhenylethanolHPLCChiralcel OBNot specifiedHPLC analysis
1-PhenylethanolGCAstec/Supelco B-DMNot specifiedNot specified
1-(4-Hydroxyphenyl) EthanolHPLC(S,S) ULMO(95/5) n-Heptane/IPA + 0.1% TFAUV 254 nm
1-PhenylethanolReverse Phase HPLCCHIRALPAK IHwater / acetonitrile (B52724) = 60 / 40UV-VIS 254 nm

Diastereomeric Derivatization and Crystallization Techniques

Another approach to separate enantiomers is to convert them into diastereomers. This is achieved by reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. units.it Once separated, the diastereomers can be converted back to the original enantiomers by removing the chiral auxiliary.

For instance, the unreacted alcohol from an enzymatic resolution of 1-phenylethanol can be derivatized with a chiral acid to form diastereomeric esters. nih.gov These diastereomers can then be analyzed, for example by NMR spectroscopy, to determine the enantiomeric composition of the original alcohol mixture. nih.gov

Three-phase crystallization (TPC) is another technique that has been explored for the purification of enantiomers. aiche.org This method combines melt crystallization and vaporization and operates at the triple-point of the substance, where the liquid, solid, and vapor phases coexist. aiche.org This technique has been proposed for the purification of S-1-phenylethanol from its enantiomeric mixture. aiche.org

Factors Influencing Reaction Stereoselectivity in Organic Transformations

The stereochemical outcome of a chemical reaction, or its stereoselectivity, is influenced by several factors. In the context of synthesizing a molecule like this compound, controlling the stereochemistry is crucial for obtaining the desired isomer.

One of the most effective ways to achieve high stereoselectivity is through the use of enzymes as catalysts. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols. scielo.br In a kinetic resolution, one enantiomer of the racemic mixture reacts faster with a reagent in the presence of the enzyme, leaving the other enantiomer unreacted. The efficiency of this process is influenced by factors such as the type of lipase, the acyl donor, the solvent, and the reaction temperature. nih.gov For the kinetic resolution of (R,S)-1-phenylethanol, Novozyme 435, a commercially available lipase, has been shown to be effective. nih.gov

The structure of the substrate itself also plays a significant role. The steric and electronic properties of the groups around the chiral center can influence how the molecule interacts with the catalyst or reagent, thereby affecting the stereochemical outcome of the reaction.

Racemization Mechanisms and Control Strategies

Racemization is the process by which an optically active compound is converted into a racemic mixture, which is optically inactive because it contains equal amounts of both enantiomers. wikipedia.org This process can occur through various mechanisms and is often undesirable when a single enantiomer is the target product.

For alcohols like this compound, racemization can be promoted by heat or by the presence of acids or bases. wikipedia.org One proposed mechanism for the racemization of secondary alcohols involves the formation of a carbocation intermediate. scielo.br This planar intermediate can then be attacked from either side with equal probability, leading to the formation of both enantiomers.

In the context of dynamic kinetic resolution (DKR), where the goal is to convert the entire racemic starting material into a single enantiomeric product, a racemization catalyst is intentionally added. scielo.br This catalyst continuously converts the slower-reacting enantiomer into the faster-reacting one, allowing for a theoretical yield of 100% of the desired product. Metal salts, such as those of vanadium, have been investigated as racemization agents for secondary alcohols in combination with lipases for DKR processes. scielo.br The mechanism of racemization with some vanadium salts is thought to proceed through the formation of a benzyl (B1604629) carbocation. scielo.br

Chemical Reactivity and Functional Group Interconversions

Alcohol Functional Group Transformations

The two secondary alcohol groups are primary sites for chemical reactions, enabling transformations into esters, ketones, and other derivatives through processes like esterification, oxidation, and reduction.

The hydroxyl groups of 1-[4-(1-hydroxyethyl)phenyl]ethanol can undergo esterification when reacted with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.commasterorganicchemistry.com. This is an equilibrium process that can be driven toward the product by removing water as it is formed masterorganicchemistry.comoperachem.com.

Given the presence of two alcohol groups, the reaction can proceed to form either a monoester or a diester, depending on the stoichiometry of the reactants. The reaction with an acylating agent (R-CO-X) can be generalized as follows:

Monoesterification: C₁₀H₁₄O₂ + R-CO-X → C₁₀H₁₃O(OCOR) + HX

Diesterification: C₁₀H₁₄O₂ + 2 R-CO-X → C₁₀H₁₂(OCOR)₂ + 2 HX

These reactions are fundamental for creating derivatives with altered physical and chemical properties.

Table 1: Examples of Esterification Products

Reactant (Acylating Agent) Product Name
Acetic Anhydride (B1165640) 1,1'-(1,4-Phenylene)bis(ethane-1,1-diyl) diacetate
Benzoyl Chloride 1,1'-(1,4-Phenylene)bis(ethane-1,1-diyl) dibenzoate
Propionic Acid 1,1'-(1,4-Phenylene)bis(ethane-1,1-diyl) dipropionate

The secondary alcohol groups in this compound can be oxidized to form the corresponding ketones. The complete oxidation of both alcohol functionalities results in the formation of 1,1'-(1,4-phenylene)diethanone, also known as 1,4-diacetylbenzene. This transformation can be achieved using various oxidizing agents known to convert secondary alcohols to ketones, such as chromic acid-based reagents or milder conditions like Swern or Dess-Martin periodinane oxidations researchgate.net. The oxidation of the related compound, 1-phenylethanol (B42297), to acetophenone (B1666503) is a well-documented process researchgate.netrsc.org.

Conversely, this compound can be synthesized via the reduction of 1,4-diacetylbenzene. This reduction of the ketone groups back to secondary alcohols is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are common choices for this type of transformation researchgate.netwikipedia.org.

Table 2: Oxidation and Reduction Pathways

Transformation Starting Material Reagent Example Product
Oxidation This compound Chromic Acid (H₂CrO₄) 1,4-Diacetylbenzene
Reduction 1,4-Diacetylbenzene Sodium Borohydride (NaBH₄) This compound

Aromatic Ring Functionalization

The benzene (B151609) ring of the molecule is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring wikipedia.org. The rate and position of this substitution are heavily influenced by the directing effects of the two 1-hydroxyethyl substituents already present on the ring.

Standard electrophilic aromatic substitution reactions can be applied to functionalize the aromatic core of this compound.

Nitration: This is typically performed using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile.

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) is used to introduce a sulfonic acid group (-SO₃H) onto the ring.

These reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity masterorganicchemistry.com.

The regiochemical outcome of electrophilic aromatic substitution is determined by the nature of the substituents on the benzene ring youtube.com. The 1-hydroxyethyl [-CH(OH)CH₃] group is considered an alkyl group derivative. Alkyl groups are activating and ortho-, para-directors libretexts.org. This is because they donate electron density to the ring through an inductive effect, which stabilizes the positively charged arenium ion intermediate, particularly when the positive charge is located on the carbon atom bearing the substituent (ortho and para attack) youtube.com.

In this compound, the two 1-hydroxyethyl groups are in a para position relative to each other. Therefore, both groups will direct incoming electrophiles to the positions ortho to them. The available positions for substitution are carbons 2, 3, 5, and 6. Due to the symmetry of the molecule, these four positions are chemically equivalent. Each position is ortho to one activating group and meta to the other. Consequently, electrophilic substitution is expected to occur at these positions, leading to the formation of a 2-substituted product. Depending on the reaction conditions, further substitution could occur.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Expected Major Product Name
Nitration NO₂⁺ 1-[2-Nitro-4-(1-hydroxyethyl)phenyl]ethanol
Bromination Br⁺ 1-[2-Bromo-4-(1-hydroxyethyl)phenyl]ethanol
Sulfonation SO₃H⁺ 2-(1-Hydroxyethyl)-5-(1-hydroxyethyl)benzenesulfonic acid

Derivatization for Enhanced Reactivity or Specific Applications

Derivatization involves chemically modifying a compound to produce a new substance with properties better suited for a specific purpose, such as analysis or further reaction. The two alcohol groups of this compound are the primary targets for derivatization.

These hydroxyl groups can be converted into a range of other functional groups to alter the molecule's characteristics. For example, conversion to silyl ethers by reaction with a silyl halide (e.g., trimethylsilyl chloride) can increase the compound's volatility, making it more suitable for analysis by gas chromatography (GC).

For applications in liquid chromatography, derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing its detectability by UV-VIS or fluorescence detectors. Reagents like phenyl isocyanate can react with the alcohol groups to form carbamate derivatives that strongly absorb UV light, a technique used for analyzing fatty alcohol ethoxylates researchgate.net. The related compound (S)-(-)-1-phenylethanol is itself used as a chiral derivatizing agent to determine the enantiomeric excess of other substances . Similarly, the diol structure of this compound could be utilized in specialized synthetic applications.

Advanced Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-[4-(1-hydroxyethyl)phenyl]ethanol, both ¹H and ¹³C NMR spectra provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the downfield region. The protons of the two methyl (CH₃) groups and the two methine (CH) groups will also have characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The spectrum will show distinct peaks for the two methyl carbons, the two methine carbons, and the carbons of the benzene ring. The chemical shifts of the aromatic carbons can help confirm the substitution pattern of the phenyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic CH7.26-7.40125.1, 125.4Multiplet
CH-OH4.8770.1Quartet6.30
OH1.88Singlet (broad)
CH₃1.5024.9Doublet6.60

Note: Predicted values can vary based on the solvent and the specific NMR instrument used. The data presented here is a general representation. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight of 166.22 g/mol . nih.gov

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, the loss of a methyl group (CH₃) would result in a significant peak at m/z 151. nih.gov The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. The fragmentation pattern of 1-phenylethanol (B42297), a related structure, shows a prominent peak at m/z 107, which is attributed to an oxygen-containing tropylium (B1234903) cation. researchgate.net

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Significance
166[C₁₀H₁₄O₂]⁺Molecular Ion Peak
151[M - CH₃]⁺Loss of a methyl group
148[M - H₂O]⁺Loss of a water molecule
105[C₇H₅O]⁺A common fragment in phenyl ketone derivatives nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org

The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) and aromatic (C-H and C=C) groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol groups. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Alcohol (-OH)O-H Stretch3200-3600 (broad)
Aromatic RingC-H Stretch3000-3100
C=C Stretch1450-1600
AlkaneC-H Stretch2850-3000

This data is based on typical ranges for these functional groups. rsc.org

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Assignment

Since this compound has two chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these stereoisomers.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule by comparing it to known standards or by applying empirical rules. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. Recent studies on the related compound 1-phenylethanol have utilized electronic circular dichroism (ECD) to investigate its conformational and environmental effects, demonstrating the power of this technique in assigning absolute configurations. researchgate.netnih.gov Photoelectron circular dichroism (PECD) has also been explored for deprotonated 1-phenylethanol, offering insights into the electron dynamics of chiral molecules. nih.govmpg.de

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively employed to predict molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity.

In the context of 1-[4-(1-Hydroxyethyl)phenyl]ethanol, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or higher, can be used to optimize the molecule's three-dimensional geometry to its lowest energy state. From this optimized structure, a wealth of information can be derived. Analysis of the electronic properties provides predictions about the molecule's stability and reactivity. For instance, the distribution of electron density can reveal which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for chemical reactions. Studies on similar aromatic alcohols have successfully used DFT to analyze vibrational spectra and predict reactive sites, demonstrating the utility of this approach for understanding the fundamental chemical nature of this compound. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques for modeling and simulating the behavior of molecules. A key aspect of this is conformational analysis, which involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds.

Quantitative Structure-Retention Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) Modeling in Chiral Chromatography

Quantitative Structure-Retention Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to correlate the structural or physicochemical properties of compounds with their chromatographic retention or other properties, respectively. These models are particularly valuable in the field of chiral chromatography for predicting the separation of enantiomers.

For derivatives of 1-phenylethanol (B42297), including this compound, QSRR models have been successfully developed to predict their retention behavior on chiral stationary phases like Chiracel OB-H. nih.govresearchgate.net These models utilize molecular descriptors, which are numerical values representing different aspects of a molecule's structure, calculated from its 3D geometry.

A notable finding from such studies is the critical importance of the Highest Occupied Molecular Orbital (HOMO) energy as a descriptor for predicting the retention factor (log k). nih.govresearchgate.net This indicates that the electron-donating ability of the molecule plays a significant role in its interaction with the chiral stationary phase. Other descriptors related to steric and electrostatic interactions are also vital for modeling chiral recognition. nih.govresearchgate.net By employing techniques like genetic algorithms and neural networks, robust QSRR models have been created that can accurately predict retention and selectivity, aiding in method development and understanding the mechanisms of chiral separation. nih.govresearchgate.net

Table 1: Key Aspects of QSRR Modeling for 1-Phenylethanol Derivatives

Model AspectDescriptionRelevance to this compound
Objective Predict retention factor (log k) and selectivity (α) in chiral HPLC. nih.govresearchgate.netAllows for the prediction of its separation behavior without extensive experimentation.
Key Descriptors HOMO Energy, Steric Descriptors, Electrostatic Descriptors. nih.govresearchgate.netThese calculated properties are crucial for understanding its interaction with the chiral selector.
Modeling Techniques Genetic Algorithms, Artificial Neural Networks. nih.govresearchgate.netPowerful statistical methods used to build predictive and reliable models.
Application Optimization of chromatographic separations, understanding of chiral recognition mechanisms. researchgate.netFacilitates the development of efficient methods for enantiomeric separation.

This table is based on findings from studies on 1-phenylethanol derivatives.

Molecular Docking Simulations for Enzyme-Substrate Binding Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. biorxiv.org This method is instrumental in drug discovery and for understanding enzymatic mechanisms.

In the context of this compound, molecular docking can be used to study its interaction with various enzymes, particularly alcohol dehydrogenases (ADHs). researchgate.netnih.govnih.gov These enzymes are capable of catalyzing the oxidation of alcohols to aldehydes or ketones. QSRR studies have also utilized models to assess the stereoselectivity of ethylbenzene (B125841) dehydrogenase (EBDH), an enzyme that catalyzes the synthesis of these types of chiral alcohols. nih.govresearchgate.net

Docking simulations would place the this compound molecule into the active site of an enzyme like ADH. The simulation calculates the binding affinity (often expressed as a binding energy in kcal/mol) and predicts the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the amino acid residues in the enzyme's active site. biorxiv.orgnih.gov This information is vital for explaining the enzyme's substrate specificity and enantioselectivity. For example, by docking both the (R,R) and (S,S) enantiomers, researchers can rationalize why an enzyme might preferentially bind to and react with one enantiomer over the other.

Analysis of Electronic Descriptors (e.g., Frontier Molecular Orbitals, Dipole Moments, Hyperpolarizabilities)

Electronic descriptors are numerical values derived from the electronic structure of a molecule that quantify its electronic properties. These descriptors are fundamental to understanding and predicting chemical reactivity and physical properties. ajchem-a.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net As mentioned in the QSRR section, the HOMO energy has been identified as a particularly important descriptor for the chromatographic behavior of 1-phenylethanol derivatives. nih.govresearchgate.net

Dipole Moment: The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge across the molecule. It is a vector quantity and influences solubility in polar solvents and intermolecular interactions. DFT calculations can provide a precise value for the dipole moment. researchgate.net

Hyperpolarizability: This descriptor relates to the nonlinear optical (NLO) properties of a molecule. The first hyperpolarizability (β) describes how the dipole moment of a molecule changes in the presence of a strong external electric field, a property relevant for materials used in optoelectronics. mdpi.comnih.gov Computational methods can calculate this property, offering insights into the potential of a compound for NLO applications. osti.gov

Table 2: Key Electronic Descriptors and Their Significance

DescriptorDefinitionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. wikipedia.orgIndicates electron-donating ability; crucial for predicting chromatographic retention. nih.gov
LUMO Energy Energy of the lowest unoccupied molecular orbital. wikipedia.orgIndicates electron-accepting ability; related to reactivity with nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. researchgate.netAn indicator of chemical reactivity and kinetic stability.
Dipole Moment (μ) A measure of the overall polarity of the molecule.Influences intermolecular forces, solubility, and interactions with polar molecules.
Hyperpolarizability (β) A measure of the nonlinear response of a molecule to an electric field. mdpi.comPredicts potential for use in nonlinear optical materials.

Biocatalytic Approaches and Enzyme Characterization

Isolation and Biochemical Characterization of Alcohol Dehydrogenases and Oxidoreductases

The quest for efficient biocatalysts for the production of 1-[4-(1-hydroxyethyl)phenyl]ethanol has led to the identification of several key enzymes. A notable source of these enzymes is the denitrifying bacterium 'Aromatoleum aromaticum' EbN1, which is involved in the anaerobic degradation of p-ethylphenol. nih.gov In this pathway, the dehydrogenation of 1-(4-hydroxyphenyl)-ethanol to 4-hydroxyacetophenone is a critical step. nih.gov

Initial proteogenomic studies suggested two potential proteins for this reaction, but further investigation involving deletion and complementation mutants definitively identified the responsible enzyme as ChnA, which was subsequently renamed Hped [1-(4-hydroxyphenyl)-ethanol dehydrogenase]. nih.gov Hped belongs to the 'classical' family within the short-chain alcohol dehydrogenase/reductase (SDR) superfamily. nih.gov For detailed characterization, Hped was overproduced in Escherichia coli, purified, and crystallized. nih.gov X-ray structural analysis revealed that Hped is a homotetrameric SDR. nih.gov

Researchers have also identified other dehydrogenases from A. aromaticum, including (R)- and (S)-specific 1-(4-hydroxyphenyl)-ethanol dehydrogenases, designated as (R)-HPED and (S)-HPED, respectively. mlbke.com These enzymes are also involved in the metabolism of 4-ethylphenol (B45693). mlbke.com Another well-studied enzyme from this bacterium is (S)-1-phenylethanol dehydrogenase (PED), a NAD+/NADH dependent short-chain dehydrogenase/reductase that catalyzes the oxidation of (S)-1-phenylethanol to acetophenone (B1666503) and the reverse reduction reaction. mlbke.comnih.gov

Beyond dehydrogenases, oxidoreductases like the flavin-dependent enzyme vanillyl alcohol oxidase (VAO) have been explored. wur.nl VAO is capable of converting 4-ethylphenol into (R)-1-(4'-hydroxyphenyl)ethanol, demonstrating its potential for the enantioselective hydroxylation of alkylphenols. wur.nl

Table 1: Characterized Enzymes for this compound Synthesis

Enzyme NameAbbreviationSource OrganismEnzyme ClassReference
1-(4-hydroxyphenyl)-ethanol dehydrogenaseHped'Aromatoleum aromaticum' EbN1Short-Chain Dehydrogenase/Reductase (SDR) nih.gov
(R)-1-(4-hydroxyphenyl)-ethanol dehydrogenase(R)-HPEDAromatoleum aromaticumDehydrogenase mlbke.com
(S)-1-(4-hydroxyphenyl)-ethanol dehydrogenase(S)-HPEDAromatoleum aromaticumDehydrogenase mlbke.com
Vanillyl Alcohol OxidaseVAOPenicillium simplicissimum (wild-type)Oxidoreductase (Flavoenzyme) wur.nl
(S)-1-Phenylethanol dehydrogenasePED'Aromatoleum aromaticum' EbN1Short-Chain Dehydrogenase/Reductase (SDR) mlbke.comnih.gov

Substrate Specificity and Enantioselectivity of Biocatalysts

The key advantage of using biocatalysts lies in their high specificity and enantioselectivity. The enzymes identified for the synthesis of this compound exhibit distinct stereopreferences.

The 1-(4-hydroxyphenyl)-ethanol dehydrogenase (Hped) from 'Aromatoleum aromaticum' EbN1 demonstrates strict (R)-specificity when catalyzing the reduction of 4-hydroxyacetophenone. nih.gov This is in stark contrast to another dehydrogenase from the same organism, 1-phenylethanol (B42297) dehydrogenase (Ped), which is (S)-specific. nih.govnih.gov The portfolio of enzymes from A. aromaticum is further broadened by the presence of both (R)- and (S)-specific 1-(4-hydroxyphenyl)-ethanol dehydrogenases ((R)-HPED and (S)-HPED), allowing for the targeted synthesis of either enantiomer. mlbke.com

Vanillyl alcohol oxidase (VAO) readily converts 4-ethylphenol to (R)-1-(4'-hydroxyphenyl)ethanol. wur.nl The reaction also forms (S)-1-(4'-hydroxyphenyl)ethanol and 4-vinylphenol (B1222589) as side-products. wur.nl However, the accumulation of the (R)-enantiomer is favored not only by the initial stereoselective hydroxylation but also because the (S)-enantiomer is more readily oxidized further to 4-hydroxyacetophenone compared to the (R)-enantiomer. wur.nl Interestingly, a variant of VAO (D170S/T457E) was engineered to display reversed enantioselectivity, producing (S)-1-(4'-hydroxyphenyl)ethanol with 80% enantiomeric excess (ee). wur.nl

Table 2: Enantioselectivity of Key Biocatalysts

EnzymeSubstrateProductObserved EnantiopreferenceReference
Hped4-HydroxyacetophenoneThis compoundStrictly (R)-specific nih.gov
VAO (wild-type)4-EthylphenolThis compound(R)-specific (up to 97% ee) wur.nl
VAO (D170S/T457E variant)4-EthylphenolThis compound(S)-specific (80% ee) wur.nl
PedAcetophenone1-Phenylethanol(S)-specific nih.govnih.gov

Mechanistic Studies of Enzymatic Stereospecificity

Understanding the molecular basis for the stereoselectivity of these enzymes is crucial for their application and potential re-engineering. Structural and modeling studies have provided significant insights into these mechanisms.

For the (R)-specific Hped, modeling of its substrate, 4-hydroxyacetophenone, into the active site identified the structural determinants of its stereopreference. nih.gov The strict (R)-specificity is attributed to the presence of a phenylalanine residue at position 187 (Phe187). nih.gov This contrasts with the (S)-specific 1-phenylethanol dehydrogenase (Ped), where a tyrosine at position 93 (Tyr93) dictates the opposite stereochemical outcome. nih.gov

The mechanism for the enantioselective hydroxylation of 4-ethylphenol by vanillyl alcohol oxidase (VAO) has also been elucidated. wur.nl The process begins with the binding of 4-ethylphenol in its phenolate (B1203915) form within the enzyme's active site. A hydride is then transferred from the ethyl group's α-carbon to the enzyme's FAD cofactor, which generates a planar para-quinone methide intermediate and reduced FAD. wur.nl The stereoselectivity of the reaction is determined in the subsequent hydration step. A specific aspartate residue, Asp-170, acts as an active site base, activating a water molecule to attack one specific side of the planar intermediate, leading to the preferential formation of the (R)-alcohol product. wur.nl

Process Optimization for Large-Scale Biotransformations

A notable example is the scale-up of the conversion of 4-ethylphenol to (R)-1-(4'-hydroxyphenyl)ethanol using VAO. wur.nl To improve the process, researchers investigated various parameters. The addition of acetone (B3395972) as a co-solvent was found to be beneficial, likely by improving the solubility of the aromatic substrate and products and increasing the dissolved oxygen concentration. wur.nl The process was further optimized by adjusting substrate and enzyme concentrations and by conducting the reaction under an oxygen atmosphere to prevent oxygen depletion from becoming a limiting factor. wur.nl Under these optimized conditions, a multigram-scale synthesis was achieved, yielding 4.10 g of (R)-1-(4'-hydroxyphenyl)ethanol at 97% ee from 10 g of 4-ethylphenol, corresponding to an isolated yield of 36%. wur.nl

For dehydrogenase-based systems, strategies often involve the use of whole-cell biocatalysts or immobilized enzymes to enhance stability and facilitate reuse, which is critical for industrial feasibility. mlbke.com Researchers have developed ready-for-use methods for chiral alcohol synthesis based on these approaches. mlbke.com

Strategic Role in Advanced Organic Synthesis

Function as Chiral Building Blocks and Intermediates in the Construction of Complex Molecules

Chiral building blocks, often referred to as the "chiral pool," are enantiomerically pure compounds derived from natural sources or through asymmetric synthesis that are incorporated into a synthetic route to introduce a specific stereochemistry in the final target molecule. escholarship.orgnih.gov The use of such building blocks is a highly efficient strategy in asymmetric synthesis, as it avoids the often complex and costly steps of introducing chirality or resolving racemic mixtures at later stages. nih.gov

1-[4-(1-Hydroxyethyl)phenyl]ethanol possesses two chiral centers, making it a valuable precursor for creating stereochemically defined molecules. The enantiomerically pure forms of this diol, particularly the (R,R), (S,S), (R,S), and (S,R) isomers, can be accessed through stereoselective synthesis or resolution. A notable example is the enzymatic synthesis of (R)-1-(4'-hydroxyphenyl)ethanol, a closely related precursor, on a multigram scale using vanillyl alcohol oxidase. wur.nl This biocatalytic approach highlights the accessibility of enantiopure forms of this structural motif for synthetic applications. wur.nl

The research findings indicate that racemic 1-(4'-hydroxyphenyl)ethanol has been utilized as an intermediate in the synthesis of artemisinin (B1665778) derivatives that exhibit immunosuppressive activity. wur.nl This underscores the role of the core structure of this compound as a viable scaffold for constructing biologically active compounds. The general class of chiral phenylethanol derivatives is widely recognized for its importance as intermediates in the pharmaceutical, agrochemical, and flavor industries. nih.gov For instance, (R)-1-phenylethanol is a key intermediate for fragrances and pharmaceutical agents that inhibit cholesterol absorption. nih.gov The structural analogy strongly suggests the potential of this compound to serve a similar role in the generation of novel, complex, and potentially bioactive molecules.

The value of these chiral diols lies in their ability to impart stereochemical information into a target molecule, influencing its biological activity and pharmacological properties. The synthesis of chiral 1,4-dihydroquinolines, which are core structures in natural products and pharmaceuticals, often relies on the use of chiral catalysts to create specific enantiomers, demonstrating the high demand for stereochemically pure intermediates in drug discovery. nih.gov

Integration into Convergent and Divergent Synthetic Pathways

Modern organic synthesis relies on strategies that maximize efficiency, yield, and molecular diversity. Convergent and divergent syntheses are two powerful approaches that stand in contrast to traditional linear synthesis. This compound, with its bifunctional nature, is an ideal candidate for incorporation into both types of pathways.

Table 1: Comparison of Synthetic Strategies

StrategyDescriptionAdvantages
Linear Synthesis A → B → C → D → EStraightforward planning.
Convergent Synthesis A → B; C → D; B + D → EHigher overall yield, easier purification of intermediates, flexibility.
Divergent Synthesis A → B; A → C; A → DRapid generation of a library of related compounds from a common core. nih.gov

In a hypothetical convergent synthesis utilizing this compound, the two hydroxyl groups could serve as points of connection. For example, two different complex fragments could be prepared separately and then esterified or etherified to the diol, rapidly assembling a large, intricate molecule. This strategy is particularly advantageous when the fragments to be coupled are themselves the products of multi-step syntheses.

Divergent Synthesis begins with a central core molecule that is systematically treated with different reagents to create a library of structurally related compounds. nih.gov This method is exceptionally useful in medicinal chemistry for generating a wide range of analogs for structure-activity relationship (SAR) studies. The symmetrical nature and dual functional groups of this compound make it an excellent starting point for a divergent approach.

For example, the two hydroxyl groups on the core structure of this compound could be selectively protected and deprotected, allowing for sequential and different modifications at each site. This "late-stage diversification" allows chemists to generate a multitude of derivatives from a single, common intermediate. nih.gov This strategy has been successfully employed in the synthesis of 1,4-diazepane libraries and in creating diverse chlorin (B1196114) derivatives for materials applications. nih.govnih.gov By applying this logic, one could envision reacting a chiral version of this compound with a variety of acids, alkylating agents, or other functional groups to quickly produce a library of novel chiral compounds for biological screening.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.